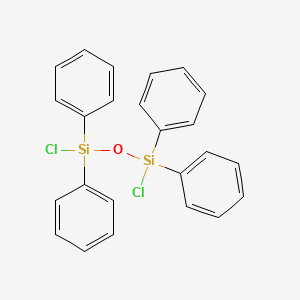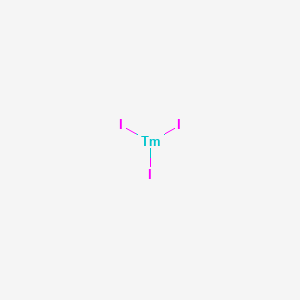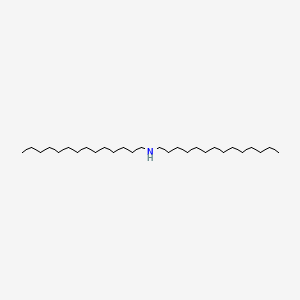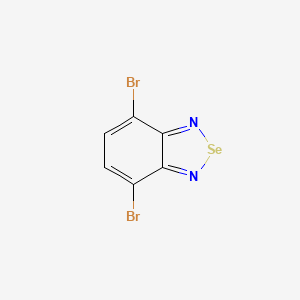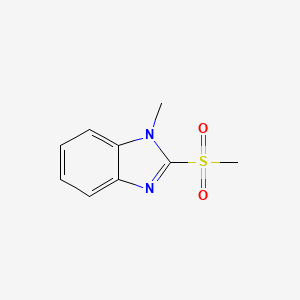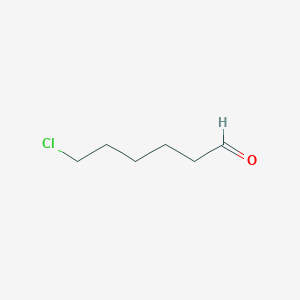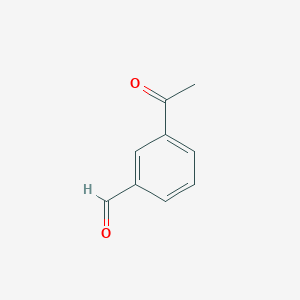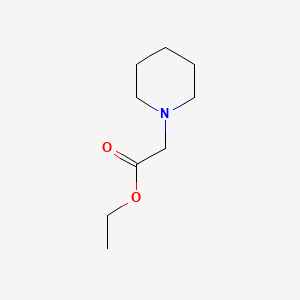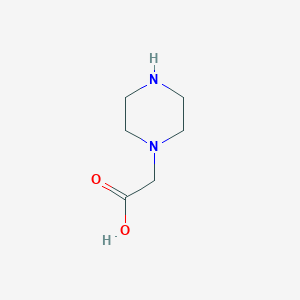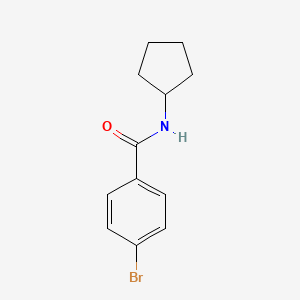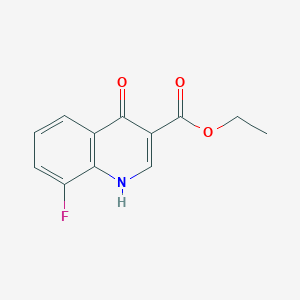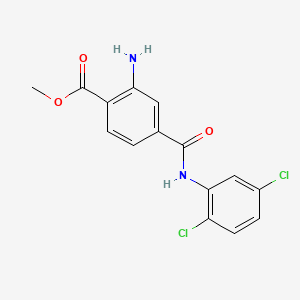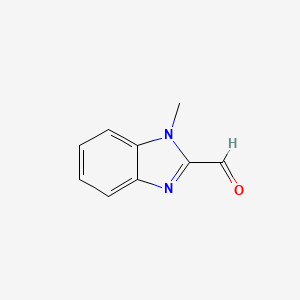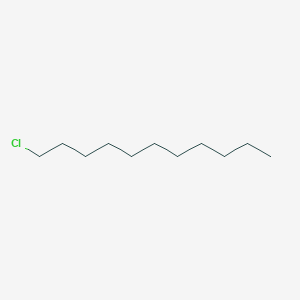
1-Chloroundecane
描述
1-Chloroundecane, also known as undecyl chloride, is an organic compound with the molecular formula C₁₁H₂₃Cl. It is a member of the alkyl halide family, characterized by the presence of a chlorine atom attached to an eleven-carbon alkyl chain. This compound is commonly used in organic synthesis and industrial applications due to its reactivity and versatility.
准备方法
1-Chloroundecane can be synthesized through various methods, including:
Direct Chlorination: This method involves the direct chlorination of undecane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically occurs at elevated temperatures to ensure complete chlorination.
Hydrochlorination of Alkenes: Another method involves the addition of hydrogen chloride to undecene, an eleven-carbon alkene. This reaction is usually catalyzed by a strong acid such as sulfuric acid or a Lewis acid like aluminum chloride.
Industrial Production: On an industrial scale, this compound is produced through the chlorination of undecane using chlorine gas in a continuous flow reactor. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
化学反应分析
1-Chloroundecane undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. For example, reacting this compound with sodium hydroxide results in the formation of undecanol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form undecene. This reaction typically requires a strong base such as potassium tert-butoxide.
Oxidation and Reduction: While this compound itself is not typically oxidized or reduced, it can participate in reactions where the alkyl chain is modified. For example, oxidation of the alkyl chain can produce carboxylic acids or ketones.
科学研究应用
1-Chloroundecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including surfactants, lubricants, and pharmaceuticals.
Biological Studies: In biological research, this compound is used to study the effects of alkyl halides on biological systems, including their interactions with proteins and cell membranes.
Industrial Applications: It is used in the production of specialty chemicals, including plasticizers, flame retardants, and agrochemicals.
作用机制
The mechanism of action of 1-chloroundecane primarily involves its reactivity as an alkyl halide. The chlorine atom is highly electronegative, making the carbon-chlorine bond polar and susceptible to nucleophilic attack. This reactivity allows this compound to participate in various substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
相似化合物的比较
1-Chloroundecane can be compared to other alkyl halides, such as:
1-Chlorodecane: Similar to this compound but with a ten-carbon chain. It exhibits similar reactivity but is less hydrophobic due to the shorter chain length.
1-Chlorododecane: This compound has a twelve-carbon chain and is slightly more hydrophobic than this compound. It also exhibits similar reactivity in nucleophilic substitution and elimination reactions.
1-Bromoundecane: This compound has a bromine atom instead of chlorine. Bromine is a better leaving group than chlorine, making 1-bromoundecane more reactive in nucleophilic substitution reactions.
This compound is unique due to its specific chain length and the presence of a chlorine atom, which provides a balance of reactivity and hydrophobicity suitable for various applications.
属性
IUPAC Name |
1-chloroundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKKNUKCXPWZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062448 | |
| Record name | Undecane, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2473-03-2 | |
| Record name | 1-Chloroundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2473-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecane, 1-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002473032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLOROUNDECANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Undecane, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloroundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chloroundecane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U47K7QVJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-chloroundecane affect the properties of polystyrene solutions compared to other solvents?
A1: this compound (CUD) acts as a theta (Θ) solvent for polystyrene (PS) [, ]. This means that PS chains adopt a conformation similar to their ideal, unperturbed state in CUD. Interestingly, while cyclohexane (CH) is also a theta solvent for PS, research shows that the third virial coefficients (A3) of PS in CUD are significantly smaller than those measured in CH []. This suggests weaker repulsive three-body interactions between PS chains dissolved in CUD compared to CH, even though both are considered theta solvents. This difference also translates to larger intrinsic viscosity ([η]) values for PS in CH compared to CUD, indicating a larger hydrodynamic volume in CH []. These findings highlight that even within the category of theta solvents, subtle differences in solvent properties can lead to significant variations in polymer behavior.
Q2: Does the choice of this compound as a solvent impact the kinetics of chemical reactions involving polystyrene?
A2: Yes, the choice of this compound as a solvent can influence reaction kinetics. Research on the bromination of polystyrene reveals a slower reaction rate when the reaction is carried out in CUD compared to 1-chlorodecane (CD), despite CUD having a higher dielectric constant []. This observation is attributed to the lower solubility of PS in CUD compared to CD, highlighting that solvent choice can impact both the thermodynamic and kinetic aspects of a reaction [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


